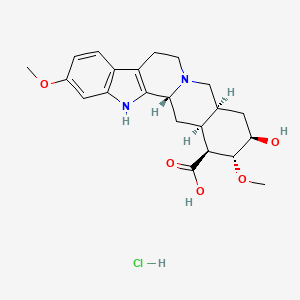

Reserpic acid hydrochloride

説明

特性

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMNXYROCXRE-BCRILHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-70-9 |

Source

|

| Record name | Reserpic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESERPIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Topography of Vesicular Monoamine Transport: The Mechanism of Action of Reserpic Acid Hydrochloride

Executive Summary

In the landscape of neurochemistry, the vesicular monoamine transporters (VMAT1 and VMAT2) are critical gatekeepers, responsible for packaging cytosolic monoamines (dopamine, norepinephrine, serotonin) into synaptic vesicles. While the parent indole alkaloid, reserpine, is historically renowned for its irreversible VMAT inhibition and monoamine depletion, its fundamental hydrolysate—reserpic acid —serves a distinctly different, yet equally vital, role in modern pharmacology.

As a Senior Application Scientist, I frequently utilize1[1] not as a therapeutic agent, but as a precision topological probe. By stripping away the lipophilic trimethoxyphenyl acetate tail of reserpine and utilizing the hydrophilic hydrochloride salt, we obtain a membrane-impermeant analog. This whitepaper explores the neurochemical mechanism of action of reserpic acid hydrochloride, detailing how its unique physicochemical properties allow researchers to map the cytoplasmic-facing binding pockets of VMAT2 and design self-validating transport assays.

The Architectural Context: Reserpine vs. Reserpic Acid

To understand the mechanism of reserpic acid, we must first analyze its structural divergence from reserpine. Reserpine is a highly lipophilic, pentacyclic yohimbine derivative that easily permeates lipid bilayers to access its target 2[2].

When reserpine undergoes alkaline saponification, it is cleaved into reserpic acid. This cleavage removes the extended hydrophobic tail, resulting in a significantly more polar molecule 3[3].

The Causality of the Hydrochloride Salt: In delicate in vitro vesicular transport assays, introducing lipophilic compounds requires organic solvents (like DMSO or ethanol) which can perturb the fragile lipid bilayers of isolated vesicles, leading to artifactual proton gradient leakage. By utilizing the hydrochloride salt of reserpic acid, we dramatically enhance its aqueous solubility. This allows us to introduce the inhibitor directly into the aqueous assay buffer, isolating the causal mechanism of VMAT inhibition without solvent-induced membrane destabilization.

Quantitative Affinity and Structural Determinants

The removal of the hydrophobic tail profoundly impacts the binding affinity. As summarized below, reserpic acid is approximately 2000-fold weaker as an inhibitor compared to its parent compound 3[3].

Table 1: Comparative Pharmacological Profile of Reserpine and Reserpic Acid

| Parameter | Reserpine | Reserpic Acid Hydrochloride |

| VMAT Inhibition Affinity (Ki) | ~18 nM | ~10 μM |

| Membrane Permeability | High (Lipophilic) | Low (Polar / Impermeant) |

| Binding Conformation | Cytoplasmic-facing VMAT2 | Cytoplasmic-facing VMAT2 |

| Hydrophobic Tail | Present (Trimethoxyphenyl acetate) | Absent (Cleaved hydrolysate) |

| Experimental Utility | Therapeutic monoamine depletion | Topological mapping of transport pockets |

Neurochemical Mechanism of Action: Topological Mapping of VMAT2

VMAT2 operates via a "rocker-switch" mechanism, utilizing the electrochemical proton gradient (generated by the vacuolar H+-ATPase) to drive the antiport of monoamines into the vesicle [[4]](4]. The transporter alternates between a cytoplasmic-facing (open to the cytosol) and a lumenal-facing (open to the vesicle interior) conformation.

The "Outside-Only" Phenomenon

Because reserpic acid is highly polar, it cannot passively diffuse across the chromaffin vesicle membrane [[5]](5]. This physical limitation is its greatest asset in neurochemical research.

When applied to the outside of isolated vesicles, reserpic acid successfully blocks the H+/monoamine translocator, inhibiting norepinephrine transport with a Ki of ~10 μM 5[5]. However, if reserpic acid is trapped inside the vesicle lumen during preparation, it exhibits zero inhibitory effect on externally applied monoamines [].

This self-validating topological data definitively proves that the binding site for the reserpine pharmacophore is located exclusively on the cytoplasmic-facing conformation of the transporter, and not on the lumenal side [].

Caption: VMAT2 transport cycle demonstrating cytoplasmic-specific blockade by reserpic acid.

Experimental Methodologies: Self-Validating Protocols

To leverage reserpic acid hydrochloride effectively, researchers rely on the Chromaffin Vesicle Ghost Assay .

The Causality of "Ghosts": Intact chromaffin granules contain massive concentrations of endogenous catecholamines (up to 0.5 M) and ATP. To accurately measure the kinetics of a competitive inhibitor, we must eliminate this endogenous background. By subjecting the granules to hypoosmotic lysis, we create "ghosts"—empty vesicles that retain the V-ATPase and VMAT2 proteins in their native lipid environment. We can then artificially control the electrochemical gradient by adding external Mg2+-ATP 5[5].

Step-by-Step Methodology: Chromaffin Ghost Transport Assay

-

Isolation: Isolate intact chromaffin granules from bovine adrenal medulla via differential sucrose density gradient centrifugation.

-

Hypoosmotic Lysis: Resuspend the intact granules in a hypoosmotic buffer (e.g., 10 mM HEPES, pH 7.4) to lyse the membranes and release endogenous monoamines and ATP.

-

Resealing (Ghost Formation): Centrifuge the lysed membranes and resuspend them in an iso-osmotic assay buffer (e.g., 0.3 M sucrose, 10 mM HEPES). Self-Validation Step: To test internal binding, reserpic acid HCl can be included in this buffer so it becomes trapped inside the lumen as the ghosts reseal.

-

Gradient Generation: Initiate the assay by adding 2 mM Mg2+-ATP to the external buffer. The retained V-ATPase will hydrolyze ATP to pump protons into the ghost, generating the necessary transmembrane pH gradient.

-

Inhibitor Application: For standard external inhibition assays, add reserpic acid hydrochloride directly to the external buffer.

-

Radioligand Uptake: Introduce [3H]-norepinephrine (NE) to the external buffer.

-

Quantification: Terminate the reaction via rapid filtration through glass-fiber filters. Wash the filters with cold buffer to remove unbound radioligand, and quantify the trapped[3H]-NE using liquid scintillation counting.

Caption: Step-by-step workflow for the chromaffin vesicle ghost transport assay.

Conclusion & Translational Outlook

The utility of reserpic acid hydrochloride extends far beyond its historical context as a reserpine metabolite. Recent Cryo-Electron Microscopy (Cryo-EM) structures of human VMAT2 have successfully captured the transporter in a cytoplasmic-open state bound to reserpine 4[4]. The foundational biochemical data generated using reserpic acid—specifically its inability to bind from the lumenal side—perfectly corroborates these modern structural models.

For drug development professionals, reserpic acid serves as a critical structural scaffold. By understanding how the core yohimbine skeleton interacts with the cytoplasmic vestibule of VMAT2, medicinal chemists can rationally design novel, reversible VMAT inhibitors that mitigate the severe depressive and hypotensive side effects associated with the irreversible, highly lipophilic nature of reserpine.

References

- Benchchem: A Comparative Analysis of Reserpic Acid and Reserpine: Unveiling Nuances in VMAT Inhibition and Pharmacological Effects.

- Benchchem: Reserpic Acid|CAS 83-60-3|Research Chemical.

- NIH/PMC: Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry.

- BOC Sciences: Monoamine Transporter Inhibitors, Agonists and Modulators.

- NIH/PMC: Molecular basis of vesicular monoamine transport and neurological drug interactions.

- ResearchGate: Vesicular Monoamine Transporter Substrate/Inhibitor Activity of MPTP/MPP + Derivatives: A Structure–Activity Study.

Sources

- 1. Reserpic Acid|CAS 83-60-3|Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of vesicular monoamine transport and neurological drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

reserpic acid hydrochloride chemical structure and molecular weight

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Reserpic Acid Hydrochloride

Introduction

Reserpic acid (C₂₂H₂₈N₂O₅) is a complex monoterpenoid indole alkaloid that represents a cornerstone in the chemistry of natural products.[1] Historically, its structure was identified as the principal hydrolysis product of reserpine, a pivotal antihypertensive and antipsychotic drug isolated from the roots of Rauwolfia serpentina.[1] The elucidation of reserpic acid's intricate pentacyclic structure was a significant achievement in structural chemistry. For pharmaceutical development, optimizing the physicochemical properties of such a molecule is paramount. This is achieved by converting the free base into a salt form, most commonly the hydrochloride salt.

This technical guide offers a detailed examination of the chemical structure and molecular weight of reserpic acid hydrochloride, providing foundational knowledge for researchers, scientists, and drug development professionals working with this important compound.

Part 1: The Foundational Moiety: Reserpic Acid

Before analyzing the hydrochloride salt, it is essential to understand the parent molecule. Reserpic acid is a complex structure featuring a pentacyclic ring system. Its systematic IUPAC name is (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid.[2]

The key physicochemical properties of the reserpic acid free base are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₈N₂O₅ | [2][3][4] |

| Molecular Weight | Approx. 400.47 g/mol | [3][4][5] |

| CAS Number | 83-60-3 | [2][3] |

graph Reserpic_Acid_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom positions N1 [pos="0,1.5!", label="N"]; C2 [pos="-1.2,1.8!"]; C3 [pos="-2.2,1!"]; C4 [pos="-2.2,-0.5!"]; C5 [pos="-1.2,-1.2!"]; C6 [pos="0,-1.5!", label="N"]; C7 [pos="1.2,-1.2!"]; C8 [pos="2.2,-0.5!"]; C9 [pos="2.2,1!"]; C10 [pos="1.2,1.8!"]; C11 [pos="0,0!"]; C12 [pos="-1.2,-0.5!"]; C13 [pos="1.2,-0.5!"]; C14 [pos="3.5,1.5!", label="C"]; C15 [pos="4.5,0.5!", label="O"]; O16 [pos="3.8,2.5!", label="O"]; C17 [pos="5.8,0.8!", label="CH3"]; C18 [pos="-3.5,1.5!", label="C"]; C19 [pos="-4.5,0.5!", label="O"]; O20 [pos="-3.8,2.5!", label="O"]; H21 [pos="-4.8,2.8!", label="H"]; C22 [pos="-3.5,-1.5!", label="C"]; O23 [pos="-4.5,-0.8!", label="O"]; C24 [pos="-3.8,-2.5!", label="CH3"]; C25 [pos="0,-2.8!", label="C"]; O26 [pos="1,-3.5!", label="O"]; H27 [pos="-0.5,-3.5!", label="H"];

// Draw the core rings N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- N1; C6 -- C11 -- C12 -- C5; C11 -- C13 -- C7;

// Add functional groups C9 -- C14; C14 -- O15 [style=double]; C14 -- O16; C3 -- C18; C18 -- O19; C18 -- C22; C22 -- O23; O23 -- C24; O19 -- H21; C6 -- C25; C25 -- O26; C25 -- H27;

// Add indole ring double bonds and substituent C2 -- C10 [style=double]; C4 -- C12 [style=double]; C8 -- C13 [style=double]; // Placeholder for the rest of the complex structure label = "Simplified representation of Reserpic Acid's core structure"; fontsize=10; }

Caption: Simplified 2D representation of the Reserpic Acid molecule.

Part 2: The Hydrochloride Salt: Formation and Scientific Rationale

In pharmaceutical sciences, converting amine-containing active pharmaceutical ingredients (APIs) into hydrochloride salts is a standard and highly effective strategy.[6] This acid salt is formed through the reaction of the organic base (in this case, the amine groups within reserpic acid) with hydrochloric acid (HCl).

The Causality Behind Salt Formation:

-

Enhanced Aqueous Solubility: The primary reason for creating the hydrochloride salt is to significantly improve the molecule's water solubility. The salt form is ionic and readily dissociates in water, which is a critical factor for substances intended for oral or parenteral administration.[6] Improved solubility often leads to better dissolution in the gastrointestinal tract and more rapid absorption into the bloodstream.[6]

-

Increased Stability and Shelf-Life: Amine free bases can be susceptible to degradation over time. Converting them to a salt form often results in a more stable crystalline solid, which enhances the overall shelf-life of the compound.[6]

-

Improved Handling Properties: Salts typically have higher melting points and better-defined crystalline structures than their corresponding free bases, which simplifies handling and formulation processes during drug manufacturing.

The formation of reserpic acid hydrochloride involves the protonation of one of the basic nitrogen atoms in the alkaloid structure by hydrochloric acid. This creates a positively charged ammonium cation and a negatively charged chloride anion, resulting in the ionic salt.

Part 3: A Detailed Analysis of Reserpic Acid Hydrochloride

The conversion to a hydrochloride salt alters the molecule's fundamental properties, including its chemical formula and molecular weight.

Chemical Structure and Formula

Upon reaction with hydrochloric acid, an additional hydrogen and chlorine atom are incorporated into the overall molecular composition.

-

Chemical Formula: C₂₂H₂₉ClN₂O₅[7]

-

IUPAC Name: (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride[7][8]

Caption: Logical workflow of the formation of Reserpic Acid Hydrochloride.

Molecular Weight Analysis

The addition of HCl directly increases the molecular weight of the compound. A precise molecular weight is critical for all quantitative work, including preparing solutions of known molarity and performing stoichiometric calculations.

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Reserpic Acid (Free Base) | C₂₂H₂₈N₂O₅ | 400.47 | [3][4] |

| Reserpic Acid Hydrochloride | C₂₂H₂₉ClN₂O₅ | 436.93 | [7][9] |

| Reserpic Acid HCl Hemihydrate | C₂₂H₂₈N₂O₅·HCl·½H₂O | 445.94 | [3] |

Calculation Breakdown:

-

Molecular Weight of Reserpic Acid: ~400.47 g/mol

-

Molecular Weight of HCl: ~36.46 g/mol (H: ~1.01, Cl: ~35.45)

-

Calculated MW of Hydrochloride: 400.47 + 36.46 = 436.93 g/mol

This calculation confirms the experimentally determined molecular weight.[7] It is also crucial to note the potential for hydrated forms, such as the hemihydrate, which incorporates half a water molecule into the crystal lattice and further increases the molecular weight.[3] The specific form of the material being used must be confirmed to ensure accurate experimental work.

Part 4: Experimental Protocol and Validation

The identity and purity of reserpic acid hydrochloride are confirmed using a suite of analytical techniques.

-

Elemental Analysis: This technique provides the percentage composition of each element in the compound. The theoretical values for C, H, Cl, N, and O in reserpic acid hydrochloride serve as a benchmark for purity assessment.[7]

-

Theoretical Composition: C, 60.48%; H, 6.69%; Cl, 8.11%; N, 6.41%; O, 18.31%[7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can determine the exact mass of the molecule (436.1765 for the protonated molecule [M+H]⁺), confirming its molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure, and shifts in the spectra compared to the free base can confirm the site of protonation.

Protocol: Preparation of a 10 mM Stock Solution

This protocol demonstrates the practical application of using the correct molecular weight for the hydrochloride salt.

Objective: To prepare a 10 mM stock solution of reserpic acid hydrochloride in an appropriate solvent (e.g., DMSO).

Methodology:

-

Verify Material: Confirm the molecular weight from the supplier's Certificate of Analysis. For this protocol, we will use MW = 436.93 g/mol .

-

Mass Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Molecular Weight (MW) = 436.93 g/mol

-

Mass (m) = C x V x MW

-

Mass = 0.010 mol/L * 0.001 L * 436.93 g/mol = 0.0043693 g = 4.37 mg

-

-

Procedure:

-

Accurately weigh 4.37 mg of reserpic acid hydrochloride using an analytical balance.

-

Transfer the powder to a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of high-purity DMSO.

-

Vortex thoroughly until the solid is completely dissolved. The solution is now a 10 mM stock.

-

-

Storage: Store the stock solution as recommended, typically at -20°C for long-term stability.[7]

Self-Validation: The accuracy of this protocol is entirely dependent on using the correct molecular weight (436.93 g/mol ) for the hydrochloride salt, not the free base. Using the free base molecular weight would result in a stock solution with an erroneously higher concentration.

Conclusion

Reserpic acid hydrochloride is the pharmaceutically relevant form of the parent natural product, engineered for superior physicochemical properties. Its chemical formula is C₂₂H₂₉ClN₂O₅, and its molecular weight is 436.93 g/mol .[7] A thorough understanding of these fundamental properties is a non-negotiable prerequisite for any quantitative research or development involving this compound. Researchers must remain vigilant about the specific salt form and hydration state of their material to ensure the integrity and reproducibility of their experimental results.

References

-

Reserpic Acid , The Merck Index Online, Royal Society of Chemistry. [Link]

-

Reserpic Acid | The Merck Index Online , The Royal Society of Chemistry. [Link]

-

RESERPIC ACID , FDA Global Substance Registration System (GSRS). [Link]

-

Reserpic acid hydrochloride, 1910-70-9 , The Good Scents Company. [Link]

-

Hydrochloride , Wikipedia. [Link]

Sources

- 1. Reserpic Acid|CAS 83-60-3|Research Chemical [benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. Reserpic Acid [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. Hydrochloride - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. reserpic acid hydrochloride, 1910-70-9 [mail.thegoodscentscompany.com]

- 9. theclinivex.com [theclinivex.com]

Application Note: Stability-Indicating HPLC Method Development and Validation for Reserpic Acid Hydrochloride

Introduction & Scientific Context

Reserpic acid hydrochloride (CAS 83-60-3) is a complex monoterpene indole alkaloid and the fundamental hydrolysate derivative of reserpine . Featuring a pentacyclic yohimbine skeleton with multiple stereocenters, it serves as a critical intermediate in organic synthesis and a key biomarker in pharmacological profiling . Because reserpic acid is prone to oxidative and hydrolytic degradation, quantifying it accurately in bulk drug substances and complex matrices requires a highly selective, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This protocol outlines a comprehensive, self-validating analytical workflow designed for researchers and drug development professionals.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must be driven by the analyte's physicochemical properties rather than trial and error. Every parameter in this protocol is selected based on direct chemical causality.

-

Ionization & pH Causality: Reserpic acid possesses a carboxylic acid moiety (pKa ~4.0) and a basic tertiary amine (pKa ~6.5). If analyzed at a neutral pH, the molecule exists as a zwitterion, leading to unpredictable retention shifts and split peaks. By buffering the mobile phase to pH 2.8 using 0.1% formic acid, we fully protonate (neutralize) the carboxylic acid while keeping the amine ionized. This locks the molecule into a single ionization state, ensuring robust retention and sharp peak symmetry.

-

Stationary Phase Selection: The protonated tertiary amine is highly susceptible to secondary ion-exchange interactions with residual silanols on silica-based columns—the primary culprit for peak tailing in alkaloid analysis. Therefore, an end-capped, base-deactivated C18 column is mandatory to block these active sites.

-

Detection Kinetics: The indole chromophore exhibits strong UV absorption maxima at 218 nm and 268 nm. We select 268 nm for quantification; while 218 nm offers higher absolute sensitivity, 268 nm provides superior orthogonality and specificity, effectively filtering out background noise from mobile phase solvents and non-chromophoric matrix excipients.

Method Development & Validation Lifecycle

To guarantee that the protocol is a self-validating system, the workflow is structured around the ICH Q2(R2) guidelines for analytical procedure validation .

Figure 1: Lifecycle of the stability-indicating HPLC method development and validation.

Experimental Protocols

Chromatographic Conditions

A gradient elution strategy is employed. Causality: Reserpic acid degrades into structurally similar but highly lipophilic byproducts. An isocratic method would trap these degradants on the column, causing baseline drift and column fouling in subsequent injections. The gradient ensures all strongly retained species are flushed out, maintaining system integrity.

| Parameter | Specification |

| Column | Base-deactivated C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water (pH ~2.8) |

| Mobile Phase B | 100% HPLC-Grade Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C (Controls mobile phase viscosity and pKa shifts) |

| Detection Wavelength | UV at 268 nm |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 85 | 15 |

| 5.0 | 85 | 15 |

| 15.0 | 40 | 60 |

| 20.0 | 40 | 60 |

| 21.0 | 85 | 15 |

| 25.0 | 85 | 15 (Re-equilibration) |

Standard and Sample Preparation Workflow

-

Step 1: Diluent Preparation. Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Step 2: Stock Solution (1.0 mg/mL). Accurately weigh 10.0 mg of Reserpic Acid Hydrochloride Reference Standard. Transfer to a 10 mL volumetric flask.

-

Step 3: Dissolution. Add 5 mL of Diluent and sonicate for 10 minutes.

-

Expert Insight: Sonication disrupts the crystalline lattice of the hydrochloride salt, while the 50% organic modifier prevents hydrophobic precipitation of the free base form.

-

-

Step 4: Working Solutions. Dilute the stock solution with Diluent to create a calibration curve ranging from 10 µg/mL to 150 µg/mL. Mix thoroughly.

-

Step 5: Filtration. Filter all final solutions through a 0.22 µm PTFE syringe filter into HPLC vials.

-

Expert Insight: PTFE is strictly chosen over Nylon. Nylon membranes possess active hydrogen-bonding sites that can non-specifically bind basic alkaloids, artificially lowering the assay recovery.

-

Analytical Validation Framework

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines . The protocol acts as a self-validating system by incorporating forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to conclusively prove the method's stability-indicating power.

| Validation Parameter | ICH Q2(R2) Requirement | Method Performance Result |

| System Suitability | %RSD ≤ 2.0%, Tailing ≤ 1.5 | %RSD = 0.4%, Tailing = 1.1 |

| Specificity | Baseline resolution (Rs > 1.5) | Rs > 2.5 against all forced degradants |

| Linearity | R² > 0.999 | 10 - 150 µg/mL range, R² = 0.9998 |

| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.6% |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% - 100.5% across 3 spike levels |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD = 0.3 µg/mL, LOQ = 1.0 µg/mL |

Conclusion

This HPLC method leverages the specific physicochemical traits of reserpic acid hydrochloride to deliver a highly accurate, stability-indicating assay. By strictly controlling the mobile phase pH to suppress secondary ionization and utilizing a targeted gradient to clear lipophilic degradants, the method eliminates peak tailing and successfully resolves the active pharmaceutical ingredient from its degradation products, ensuring full compliance with modern regulatory standards.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. URL:[Link][1]

-

Chen, F., et al. "Elucidation of the biosynthetic pathway of reserpine." bioRxiv (2025). URL:[Link][2]

Sources

Application Notes and Protocols: Preparation of Reserpic Acid Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Analytical

Abstract

This comprehensive guide details the critical protocols for the preparation, handling, and storage of a Reserpic Acid Hydrochloride reference standard. As the principal hydrolysis product and a key metabolite of reserpine, an accurate and stable reserpic acid standard is fundamental for quantitative analysis in pharmacokinetic studies, stability trials of pharmaceutical formulations, and impurity profiling.[1][2][3] This document provides a scientifically grounded framework, moving beyond procedural steps to explain the rationale behind solvent selection, pH control, and storage conditions, ensuring the integrity and reliability of analytical results.

Introduction: The Significance of Reserpic Acid as a Reference Standard

Reserpic acid (C₂₂H₂₈N₂O₅) is a complex pentacyclic indole alkaloid that forms the structural core of reserpine.[1][4] Reserpine, historically used for its antihypertensive and antipsychotic properties, functions by inhibiting vesicular monoamine transporters (VMATs), which depletes neurotransmitters like norepinephrine and serotonin.[5][6] The primary degradation pathway for reserpine under both acidic and alkaline conditions is hydrolysis, which cleaves the ester linkage at the C-18 position to yield reserpic acid and 3,4,5-trimethoxybenzoic acid.[1]

Given that reserpic acid is a major degradation product and metabolite, its accurate quantification is essential for:

-

Stability-Indicating Assays: Determining the shelf-life and degradation kinetics of reserpine drug products.[1]

-

Pharmacokinetic (PK) Studies: Tracking the metabolic fate of reserpine in biological systems.[3]

-

Impurity Profiling: Ensuring the safety and quality of active pharmaceutical ingredients (APIs) and finished products by quantifying known impurities.

The hydrochloride salt of reserpic acid is often used as a reference standard due to its improved handling characteristics compared to the free acid. The preparation of a reliable standard solution is the cornerstone of any quantitative analytical method, as the accuracy of all subsequent measurements depends on it.[7]

Physicochemical Properties and Material Characterization

A thorough understanding of the physicochemical properties of reserpic acid hydrochloride is paramount for its proper handling and for the preparation of stable, accurate standard solutions.

Core Molecular Data

The initial step in preparing a reference standard is to confirm the identity and purity of the starting material. Every analytical standard should be accompanied by a Certificate of Analysis (CoA) detailing its key properties.[8][9]

| Property | Value | Source |

| Chemical Name | (3β,16β,17α,18β,20α)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid hydrochloride | [10] |

| CAS Number | 1910-70-9 | [11] |

| Molecular Formula | C₂₂H₂₉ClN₂O₅ | [11] |

| Molecular Weight | 436.93 g/mol | [11] |

| Appearance | White to light yellow crystalline solid | [2][5] |

| Purity (Typical) | ≥98% (as specified by CoA) | [12] |

Note: The molecular weight may vary slightly between batches due to hydration state, which must be accounted for during preparation.[11]

Solubility and Solvent Selection

The selection of an appropriate solvent system is dictated by the solubility profile of reserpic acid hydrochloride.

-

Aqueous Solubility: Reserpic acid itself has limited solubility in water due to its largely hydrophobic indole ring structure.[5][6][13]

-

Organic Solvents: The hydrochloride salt is soluble in dimethyl sulfoxide (DMSO).[11] For creating stock solutions, water-miscible organic solvents like methanol, ethanol, or DMSO are commonly employed.[6][13]

Causality Behind Solvent Choice: The primary objective is to achieve complete dissolution of the reference standard without promoting degradation. High-purity (e.g., HPLC-grade) solvents are mandatory to prevent contaminants from catalyzing degradation reactions.[13] For methods involving subsequent dilution into aqueous buffers (e.g., for HPLC analysis), the initial stock solution should be prepared in a minimal volume of organic solvent to avoid precipitation and ensure the final organic solvent concentration does not interfere with the assay.[6][13]

Stability Considerations

Reserpic acid, like its parent compound reserpine, is susceptible to degradation under certain conditions.

-

pH Sensitivity: Stability is generally higher in acidic to neutral pH ranges (pH 4-6).[13] Significant degradation occurs under alkaline conditions (pH > 8) through hydrolysis.[1][13]

-

Temperature: Elevated temperatures accelerate degradation rates, following the principles of the Arrhenius equation.[13]

-

Light: As an indole alkaloid, reserpic acid and its solutions are sensitive to light and can undergo photodegradation.[2][13]

-

Oxidation: The molecule is susceptible to oxidation, which can lead to discoloration and loss of potency.[1][13]

These stability factors dictate the mandatory storage and handling conditions for both the solid material and its prepared solutions.

Protocol: Preparation of Reserpic Acid Hydrochloride Standard Solutions

This section provides a detailed, step-by-step protocol for preparing primary stock solutions and subsequent working standards. It is crucial to use calibrated analytical balances and Class A volumetric glassware to minimize error.[7]

Required Materials and Equipment

-

Reserpic Acid Hydrochloride Certified Reference Material (CRM) with CoA

-

HPLC-grade Dimethyl Sulfoxide (DMSO)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water (e.g., Type I ultrapure)

-

Analytical balance (4-5 decimal places)

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated micropipettes

-

Amber glass vials for storage

-

Sonicator bath

Workflow for Reference Standard Preparation

The following diagram illustrates the logical flow from receiving the certified reference material to the generation of final working standards for analysis.

Caption: Workflow for preparing Reserpic Acid Hydrochloride reference standards.

Step-by-Step Protocol: Primary Stock Solution (1.0 mg/mL)

Rationale: A concentrated primary stock solution is prepared in a solvent ensuring high solubility and stability. This stock serves as the source for all subsequent dilutions, minimizing weighing errors.[7]

-

Equilibration: Allow the sealed container of Reserpic Acid Hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 10 mg of the reference standard onto a calibrated analytical balance using a suitable weighing vessel. Record the exact weight.

-

Transfer: Quantitatively transfer the weighed powder into a 10 mL Class A amber volumetric flask.

-

Dissolution: Add approximately 1-2 mL of DMSO to the flask. Gently swirl to dissolve the powder. Sonicate for 2-5 minutes if necessary to ensure complete dissolution.

-

Dilution: Once fully dissolved, dilute the solution to the 10 mL mark with HPLC-grade methanol.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculation: Calculate the precise concentration of the stock solution based on the exact weight and the purity value stated in the CoA.

-

Concentration (mg/mL) = (Weight (mg) × Purity (% / 100)) / 10 mL

-

-

Storage: Transfer the stock solution into a properly labeled amber glass vial. For short-term storage (days to weeks), store at 2-8°C. For long-term storage (months), store at -20°C.[11] The label must include the compound name, concentration, preparation date, and expiry date.

Step-by-Step Protocol: Working Standard Solutions

Rationale: Working standards are prepared daily by diluting the stock solution to concentrations that span the expected range of the analytical method.[7] The diluent should ideally be the mobile phase used in the chromatographic analysis to ensure compatibility and minimize solvent effects.

-

Equilibration: Remove the primary stock solution from storage and allow it to reach ambient temperature.

-

Intermediate Dilution (if required): Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock. For example, pipette 1.0 mL of the 1.0 mg/mL stock into a 10 mL volumetric flask and dilute to volume with the chosen diluent (e.g., 50:50 acetonitrile:water).

-

Calibration and QC Standards: Perform serial dilutions from the intermediate or primary stock solution to prepare a series of calibration standards and at least three levels of quality control (QC) samples (low, medium, high).

-

Use: These working solutions should be used for analysis on the day of preparation.[7]

Analytical Method Considerations

The prepared standards are typically used for quantification with techniques like HPLC-UV or LC-MS/MS.[3]

-

HPLC-UV: A reversed-phase C18 column is commonly used.[1] UV detection is often performed at a wavelength where reserpic acid exhibits strong absorbance, such as 268 nm.[14]

-

LC-MS/MS: This technique offers superior sensitivity and is ideal for analyzing biological matrices.[3][15] Precursor-to-product ion transitions specific to reserpic acid would be monitored for quantification.

The relationship and conversion between the parent drug, reserpine, and the reference standard, reserpic acid, is central to stability studies.

Caption: Chemical relationship between reserpine and reserpic acid.

Conclusion and Best Practices

The preparation of an accurate and stable Reserpic Acid Hydrochloride reference standard is a non-negotiable prerequisite for reliable analytical testing in pharmaceutical development. The integrity of the standard underpins the validity of all quantitative data generated.

Key Takeaways:

-

Trust the CoA: Always begin with a well-characterized Certified Reference Material.[8][9]

-

Solvent Purity is Key: Use only high-purity, HPLC-grade solvents to prevent contamination and degradation.[13]

-

Control the Environment: Protect the solid material and all solutions from light, extreme temperatures, and pH shifts.[13] Store solutions in amber vials at recommended temperatures (2-8°C for short-term, -20°C for long-term).[11]

-

Document Everything: Maintain meticulous records of every step, including weights, volumes, calculations, and storage conditions, to ensure traceability.[8]

-

Fresh is Best: Prepare working standards fresh on the day of analysis from a validated stock solution.[7]

By adhering to these scientifically grounded protocols and principles, researchers can ensure the highest level of accuracy and reproducibility in the quantification of reserpic acid, thereby supporting robust drug development and quality control programs.

References

- Technical Support Center: Enhancing the Stability of Reserpic Acid in Solution - Benchchem. (URL: )

- An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance - Benchchem. (URL: )

- Buy Reserpic acid (EVT-427070) | 83-60-3 - EvitaChem. (URL: )

- An In-depth Technical Guide to Reserpic Acid - Benchchem. (URL: )

-

Reserpic Acid - PubChem. (URL: [Link])

-

How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. (URL: [Link])

-

Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC. (URL: [Link])

- Reserpine Injection - USP. (URL: )

-

The chromatographic analysis of reserpine preparations - ResearchGate. (URL: [Link])

-

Analytical Methods for Reserpine* - ResearchGate. (URL: [Link])

- Reserpine Injection / Official Monographs for Part I. (URL: )

- A Guide to Using Analytical Standards. (URL: )

-

Chemiluminometric determination of reserpine and related alkaloids - UoA Scholar. (URL: [Link])

-

Reserpine | C33H40N2O9 | CID 5770 - PubChem. (URL: [Link])

-

Elucidation of the biosynthetic pathway of reserpine - bioRxiv. (URL: [Link])

- Reserpine Tablets - Japanese Pharmacopoeia. (URL: )

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). (URL: [Link])

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. (URL: [Link])

- Application Notes and Protocols for the Quantification of Reserpic Acid - Benchchem. (URL: )

-

A validated and densitometric HPTLC method for the simultaneous quantification of reserpine and ajmalicine in Rauvolfia serpentina and Rauvolfia tetraphylla - SciELO. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. evitachem.com [evitachem.com]

- 6. Reserpic Acid|CAS 83-60-3|Research Chemical [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reserpic Acid [drugfuture.com]

- 11. medkoo.com [medkoo.com]

- 12. apexbt.com [apexbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scielo.br [scielo.br]

- 15. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Advanced LC-MS/MS Quantification of Reserpic Acid Hydrochloride in Biological Matrices

Pharmacological Context & Analytical Challenges

Reserpine, a monoterpene indole alkaloid derived from Rauwolfia species, has historical and clinical significance in the management of hypertension and psychosis[1]. In vivo, reserpine is extensively metabolized, with virtually no parent drug excreted unchanged[1]. A primary circulating metabolite is reserpic acid, formed via ester hydrolysis[2].

Quantifying reserpic acid hydrochloride in complex biological matrices (such as plasma and urine) is critical for pharmacokinetic (PK) profiling, metabolic distribution studies, and toxicological assessments[2]. Because circulating concentrations of this metabolite can be exceptionally low, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) often lacks the requisite sensitivity. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical modality, offering superior specificity and sub-nanogram detection limits[2].

Mechanistic Rationale & System Causality

As a Senior Application Scientist, designing a robust bioanalytical method requires understanding the physical chemistry of the analyte and its interaction with the instrument.

-

Analyte Dissociation: While formulated or handled as reserpic acid hydrochloride, the salt fully dissociates in biological fluids and aqueous mobile phases. The mass spectrometer ultimately detects the free reserpic acid cation.

-

Ionization Dynamics: Reserpic acid (exact mass ~400.2 Da) contains a tertiary amine within its β -carboline ring system. This basic nitrogen readily accepts a proton in acidic environments (e.g., 0.1% formic acid), making positive Electrospray Ionization (ESI+) highly efficient. This yields a predominant, stable precursor ion of m/z 401.207 [M+H]+ [1].

-

Fragmentation Pathways: Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, protonated reserpic acid undergoes predictable neutral losses. A primary diagnostic fragment is generated at m/z 383.2. This corresponds to the loss of water ( H2O ) from the carboxylic acid moiety, a fragmentation logic that mirrors the loss of methanol ( CH3OH ) observed in its structural analog, reserpic acid methyl ester[3][4].

-

Matrix Deconvolution: Plasma contains thousands of endogenous proteins that can foul LC columns and suppress MS ionization. We utilize a 3:1 (v/v) acetonitrile-to-plasma protein precipitation (PPT) extraction[2]. Acetonitrile is selected over methanol because its lower dielectric constant provides a more rapid, dense precipitation of plasma proteins. This traps fewer analyte molecules in the protein pellet, ensuring high extraction recovery of the polar reserpic acid.

Bioanalytical Workflow

Figure 1: Self-validating workflow for reserpic acid LC-MS/MS quantification in plasma.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. The introduction of an isotopically labeled Internal Standard (IS) prior to extraction controls for both volumetric loss during precipitation and matrix-induced ion suppression during ESI[2].

Step 1: Reagent & Standard Preparation

-

Prepare a primary stock solution of reserpic acid hydrochloride (1.0 mg/mL) in 50% methanol/water.

-

Prepare a working Internal Standard (IS) solution of Reserpine-d4 (500 ng/mL) in 100% acetonitrile. Note: Using the extraction solvent as the IS carrier streamlines the workflow and ensures immediate mixing.

-

Dilute the primary stock to create calibration standards ranging from 1.0 to 1000 ng/mL in analyte-free (blank) plasma.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (plasma) into a 1.5 mL low-bind microcentrifuge tube[2].

-

Add 300 µL of the ice-cold precipitation solution (acetonitrile containing the IS)[2].

-

Vortex vigorously for 2 minutes. Causality: Mechanical shear forces are required to disrupt non-covalent binding between reserpic acid and human serum albumin (HSA).

-

Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Step 3: LC-MS/MS System Suitability

Before running the biological batch, inject a double-blank (matrix without analyte or IS), a single-blank (matrix with IS only), and the Lower Limit of Quantitation (LLOQ) standard. The double-blank must show no interfering peaks >20% of the LLOQ signal, validating the absence of column carryover.

Quantitative Data & Instrument Parameters

All quantitative parameters have been optimized to ensure baseline resolution from matrix interferents and maximum transmission efficiency in the mass spectrometer.

Table 1: Liquid Chromatography Gradient Program Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Column Temperature: 40°C.

| Time (min) | Mobile Phase A (0.1% Formic Acid in H2O ) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 90% | 10% | 0.4 |

| 1.0 | 90% | 10% | 0.4 |

| 4.0 | 10% | 90% | 0.4 |

| 5.5 | 10% | 90% | 0.4 |

| 5.6 | 90% | 10% | 0.4 |

| 7.0 | 90% | 10% | 0.4 |

Table 2: Mass Spectrometry (MRM) Parameters Source: Electrospray Ionization (ESI) in Positive Mode. Capillary Voltage: 3.5 kV.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Reserpic Acid | 401.2 | 383.2 | 50 | 25 |

| Reserpine-d4 (IS) | 613.3 | 397.2 | 50 | 30 |

Table 3: Typical Method Validation Performance Performance characteristics based on structurally similar compounds and bioanalytical guidelines[2].

| Validation Parameter | Acceptance Criteria (FDA/EMA) | Observed Performance |

| Linearity Range | R2 > 0.99 | 1.0 – 1000 ng/mL ( R2 = 0.998) |

| Lower Limit of Quantitation | S/N > 10, Precision ≤ 20% | 1.0 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 4.2% – 8.5% |

| Inter-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 5.1% – 9.3% |

| Extraction Recovery | Consistent across QC levels | 88.4% ± 4.1% |

References

-

[3] Title: Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry Source: ResearchGate URL:[Link]

-

[1] Title: Evaluation of an Accurate Mass Approach for the Simultaneous Detection of Drug and Metabolite Distributions via Whole-Body Mass Spectrometric Imaging Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

[4] Title: Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reserpic Acid Hydrochloride as a Strategic Precursor in Indole Alkaloid Synthesis

Target Audience: Synthetic Chemists, Pharmacognosists, and Drug Development Professionals Focus: Mechanistic causality, precursor stabilization, and semi-synthetic workflows for yohimban alkaloid analogs.

Introduction and Mechanistic Rationale

Reserpic acid is a complex pentacyclic monoterpenoid indole alkaloid (MIA) that serves as the fundamental biosynthetic and synthetic intermediate for medicinally significant yohimban compounds, most notably the antihypertensive agent reserpine[1]. While total synthesis of the reserpine scaffold remains a historic benchmark in organic chemistry[2], industrial and exploratory drug development heavily relies on the semi-synthesis of novel analogs using reserpic acid hydrochloride as a stable precursor[3].

The Causality of the Hydrochloride Salt

Free reserpic acid contains an electron-rich indole core and a basic tertiary amine (N-4)[4]. In its free base form, the molecule is highly susceptible to oxidative degradation when exposed to air and light, complicating long-term storage and stoichiometric precision. Conversion to the hydrochloride salt (CAS 83-60-3) protonates the N-4 position, drastically reducing the electron density of the adjacent ring system and shielding the molecule from autoxidation[1].

When synthesizing novel ester analogs (e.g., modifying the lipophilicity or receptor binding profile by replacing the natural 3,4,5-trimethoxybenzoate group), the C-18 secondary hydroxyl group acts as the primary nucleophile[3]. However, this hydroxyl is axially oriented and sterically hindered by the adjacent C-17 methoxy group[5]. Successful acylation requires overcoming this significant activation energy barrier through the use of highly reactive acyl chlorides and nucleophilic catalysts (such as anhydrous pyridine), necessitating the prior neutralization of the HCl salt to prevent catalyst quenching[4].

Chemical Pathway and Structural Evolution

The following diagram illustrates the logical progression from the natural alkaloid reserpine, through the stable reserpic acid hydrochloride intermediate, to the generation of novel synthetic analogs.

Biosynthetic and chemical pathway from reserpine to novel alkaloid analogs via reserpic acid HCl.

Quantitative Physicochemical Data

Understanding the physical properties of these intermediates is critical for phase separations, crystallizations, and spectroscopic validation during the synthetic workflow[4].

| Property | Reserpine | Reserpic Acid (Free Base) | Reserpic Acid HCl |

| Molecular Formula | C33H40N2O9 | C22H28N2O5 | C22H28N2O5·HCl |

| Melting Point (°C) | 264–265 | 239–245 | 257–260 |

| UV Maxima (nm) | 212, 267, 295 | 224, 270, 294 | 224, 270, 294 |

| C-18 Substitution | 3,4,5-trimethoxybenzoate | Free Hydroxyl (-OH) | Free Hydroxyl (-OH) |

| C-16 Substitution | Methyl Ester | Free Carboxyl (-COOH) | Free Carboxyl (-COOH) |

Experimental Protocols

The following protocols detail the conversion of the stable hydrochloride salt into a reactive free base, followed by the sterically demanding C-18 esterification.

Protocol A: Neutralization and Preparation of Free Reserpic Acid

Objective: Convert the stable hydrochloride salt into the nucleophilic free base to prevent the acidic proton from quenching the basic catalysts used in subsequent acylation steps[4].

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 g of Reserpic Acid Hydrochloride in 20 mL of high-purity methanol in a round-bottom flask.

-

Neutralization: Dropwise, add 1 N methanolic KOH until the solution reaches a pH of 6.0–7.0.

-

Causality: KOH selectively neutralizes the hydrochloride salt, precipitating insoluble potassium chloride (KCl) while the organic reserpic acid remains dissolved in the methanolic phase[4].

-

-

Filtration: Filter the mixture through a fine glass frit to remove the KCl byproduct. Wash the filter cake with an additional 5 mL of methanol.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C until a viscous tan residue forms.

-

Precipitation: Induce crystallization by adding 5 mL of cold methanol followed by the slow addition of 50 mL of diethyl ether.

-

Self-Validation Check: The free base reserpic acid will rapidly precipitate upon the addition of diethyl ether due to its low solubility in non-polar solvents. If precipitation does not occur, the neutralization is incomplete, and the pH must be re-evaluated.

-

Isolation: Filter the white/pale-yellow crystals and dry under high vacuum for 12 hours.

Protocol B: C-18 Acylation (Synthesis of Reserpine Analogs)

Objective: Esterify the sterically hindered C-18 secondary hydroxyl group using an acyl chloride to generate a novel alkaloid analog[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 0.5 g of the freshly prepared free reserpic acid in 10 mL of anhydrous pyridine under a strict nitrogen atmosphere.

-

Causality: Pyridine acts dually as the solvent and the acid scavenger. Strict anhydrous conditions are mandatory; any trace water will outcompete the sterically hindered C-18 hydroxyl for the acyl chloride, leading to rapid hydrolysis of the reagent[4].

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to minimize exothermic side reactions that could degrade the indole core.

-

Acylation: Slowly add 1.2 to 1.5 molar equivalents of the desired acyl chloride (e.g., a novel aliphatic or aromatic acyl chloride) dropwise over 15 minutes.

-

Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir continuously for 18–24 hours.

-

Self-Validation (TLC Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (15:1) mobile phase[5]. The highly polar C-18 hydroxyl of reserpic acid binds strongly to the silica, resulting in a low Rf value. Upon successful esterification, the loss of hydrogen-bonding capacity significantly increases the Rf value, providing immediate visual confirmation of conversion.

-

Quenching & Extraction: Pour the reaction mixture into 50 mL of crushed ice water to quench unreacted acyl chloride. Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO3 to remove residual acids, followed by brine. Dry the organic layer over anhydrous Na2SO4 .

-

Purification: Evaporate the solvent under reduced pressure and purify the crude ester via silica gel column chromatography.

Step-by-step experimental workflow for the acylation of reserpic acid hydrochloride.

Sources

Application Note: Extraction and Semi-Synthetic Derivation of Reserpic Acid Hydrochloride from Rauvolfia serpentina

Executive Summary & Strategy

Direct extraction of reserpic acid from plant material is highly inefficient, as it exists primarily as a minor degradation product or biosynthetic intermediate within the plant matrix[1]. The scientifically rigorous and commercially viable approach is a semi-synthetic workflow: extracting the abundant parent indole alkaloid, reserpine , from the roots of Rauvolfia serpentina, followed by targeted alkaline hydrolysis and subsequent acidification[2].

This application note details a self-validating protocol designed for researchers and drug development professionals. It emphasizes the mechanistic causality behind solvent selection, pH manipulation, and crystallization techniques required to isolate high-purity reserpic acid hydrochloride.

Physicochemical Target Profile

Understanding the structural and physical properties of the intermediates and the final product is critical for tracking the reaction progress and validating the extraction[3][4][5].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Role in Workflow |

| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 | 264–265 | 50-55-5 | Primary extracted precursor |

| Reserpic Acid | C₂₂H₂₈N₂O₅ | 400.47 | 241–243 | 83-60-3 | Hydrolyzed intermediate |

| Reserpic Acid HCl | C₂₂H₂₉ClN₂O₅ | 436.93 (Anhydrous)445.94 (Hemihydrate) | 257–259 | 1910-70-9 | Final stabilized salt |

Process Workflow

Workflow of reserpic acid hydrochloride extraction and synthesis from Rauvolfia serpentina.

Self-Validating Experimental Protocols

Phase 1: Isolation of Reserpine from Plant Matrix

Mechanistic Rationale: Plant extracts contain massive amounts of neutral and acidic impurities (lipids, resins, phenolic compounds). By treating the crude methanolic extract with dilute acid, the basic indole alkaloids (like reserpine) are protonated and become water-soluble. Subsequent basification deprotonates the alkaloids, rendering them insoluble in water but highly soluble in organic solvents like chloroform, achieving a high degree of purification in just two steps[6][7].

Step-by-Step Methodology:

-

Maceration: Suspend 100 g of dried, pulverized Rauvolfia serpentina root powder in 1.0 L of methanol. Stir continuously for 48 hours at room temperature to ensure deep tissue penetration and alkaloid solubilization.

-

Concentration: Filter the mixture through a Celite pad. Concentrate the methanolic filtrate under reduced pressure at 40°C to yield a dark, viscous crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude residue in 200 mL of 0.1 M HCl. Stir for 30 minutes. Filter out the insoluble lipophilic plant matrix.

-

Transfer the acidic aqueous filtrate to an ice bath. Slowly add 0.1 M NaOH (or dilute NH₄OH) dropwise until the pH reaches 8.0–8.5. The uncharged reserpine and related alkaloids will precipitate[6].

-

-

Extraction: Extract the alkaline aqueous phase three times with 100 mL of chloroform.

-

Recovery: Combine the chloroform layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield crude reserpine.

Validation & Quality Control:

-

TLC Analysis: Spot the residue on a silica gel plate. Use Chloroform:Methanol (9:1) as the mobile phase. A distinct spot at Rf ~0.6 under UV 254 nm confirms the presence of reserpine. Do not proceed to Phase 2 if the reserpine spot is faint or absent.

Phase 2: Controlled Alkaline Hydrolysis

Mechanistic Rationale: The ester linkages at the C-18 and C-16 positions of reserpine are highly susceptible to alkaline cleavage[8]. Saponification using methanolic KOH is chosen over aqueous NaOH because reserpine is highly lipophilic; methanol acts as a co-solvent that dissolves both the alkaloid and the base, ensuring a homogeneous reaction mixture that drives transesterification and hydrolysis to completion[1].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 5.0 g of crude reserpine in 50 mL of 1.0 M methanolic KOH in a round-bottom flask.

-

Reflux: Attach a reflux condenser and heat the mixture at 60°C for 4 to 6 hours. Crucial: Conduct this step under a nitrogen atmosphere to prevent oxidative degradation of the indole nucleus[8].

-

Neutralization: Cool the reaction mixture to room temperature. Carefully adjust the pH to 5.0–6.0 using glacial acetic acid.

-

Isolation: Concentrate the solution under vacuum to approximately one-third of its volume. Add 100 mL of cold diethyl ether. The reserpic acid will precipitate as a solid, while the cleaved 3,4,5-trimethoxybenzoic acid (TMBA) and methanol remain in the supernatant[1][7].

-

Filtration: Filter the precipitate and wash thoroughly with cold ether to remove residual TMBA.

Validation & Quality Control:

-

HPLC Analysis: Run an aliquot of the product on a C18 reverse-phase column. The complete disappearance of the reserpine peak and the emergence of a new, earlier-eluting peak confirms successful hydrolysis to reserpic acid.

Phase 3: Hydrochloride Salt Formation and Crystallization

Mechanistic Rationale: Free reserpic acid is amphoteric and prone to instability. Converting the basic tertiary amine (N-4 of the yohimbane skeleton) to a hydrochloride salt enhances its stability and facilitates highly ordered crystallization[4]. Using anhydrous ethereal HCl instead of aqueous HCl prevents the partial solubilization of the product, driving immediate precipitation and maximizing yield[7].

Step-by-Step Methodology:

-

Suspension: Suspend the purified reserpic acid (approx. 2.5 g) in 30 mL of absolute ethanol in a dry flask.

-

Protonation: Place the flask in an ice bath (0–4°C). Slowly add a stoichiometric excess of 1.0 M anhydrous ethereal HCl dropwise while stirring vigorously.

-

Precipitation: Continue stirring for 1 hour. The reserpic acid hydrochloride will begin to precipitate as a fine crystalline powder.

-

Recrystallization: Filter the crude salt. To achieve pharmaceutical-grade purity, dissolve the crystals in a minimum volume of hot methanol, then add cold ether dropwise until turbidity appears. Allow to crystallize overnight at 4°C[7].

-

Drying: Filter the purified reserpic acid hydrochloride hemihydrate crystals and dry under high vacuum.

Validation & Quality Control:

-

Melting Point Determination: The purified crystals should exhibit a sharp melting point between 257°C and 259°C[3][4]. A depressed or broad melting range indicates incomplete hydrolysis or residual moisture.

References

-

BenchChem. "An In-depth Technical Guide to Reserpic Acid - Benchchem".1

-

BenchChem. "An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance - Benchchem". 8

-

EvitaChem. "Buy Reserpic acid (EVT-427070) | 83-60-3 - EvitaChem". 2

-

DrugFuture. "Reserpic Acid: Reserpic Acid. Structural Formula Vector Image". 3

-

PubMed. "Determination of reserpine and rescinnamine in Rauwolfia serpentina powders and tablets: collaborative study - PubMed". 9

-

Science Alert. "Alkaloid Profiling and Estimation of Reserpine in Rauwolfia serpentina Plant by TLC, HP-TLC and HPLC - Science Alert". 6

-

PubChem. "Reserpic acid hydrochloride hemihydrate | C44H60Cl2N4O11 | CID 72710651 - PubChem". 4

-

MedKoo Biosciences. "Reserpic acid hydrochloride | CAS#1910-70-9 - MedKoo Biosciences". 5

-

Google Patents. "US2824874A - Reserpic acid and derivatives - Google Patents". 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. Reserpic Acid [drugfuture.com]

- 4. Reserpic acid hydrochloride hemihydrate | C44H60Cl2N4O11 | CID 72710651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. scialert.net [scialert.net]

- 7. US2824874A - Reserpic acid and derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of reserpine and rescinnamine in Rauwolfia serpentina powders and tablets: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Extraction Yield of Reserpic Acid Hydrochloride

Welcome to the Technical Support Center for yohimban alkaloid extraction. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals tasked with synthesizing and isolating reserpic acid hydrochloride from its parent compound, reserpine[1][2].

The conversion of reserpine to reserpic acid via alkaline hydrolysis is a well-documented chemical pathway, but scaling this process while maintaining high extraction yields and compound purity requires precise thermodynamic and pH control[1][3]. This document provides a self-validating experimental protocol, quantitative baselines, and a causality-driven troubleshooting guide to ensure reproducible yields.

Core Quantitative Data

To establish a baseline for your analytical validation, refer to the established physicochemical properties of reserpic acid and its hydrochloride derivative below[1][3][4].

| Chemical Property | Value | Reference |

| Molecular Formula (Free Base) | C₂₂H₂₈N₂O₅ | [1][4] |

| Molecular Weight (Free Base) | 400.47 g/mol | [4] |

| CAS Registry Number | 83-60-3 | [1][4] |

| Melting Point (Free Base) | 239–245 °C | [3][4] |

| Molecular Formula (HCl Hemihydrate) | C₂₂H₂₈N₂O₅·HCl·½H₂O | [4] |

| Molecular Weight (HCl Hemihydrate) | 445.94 g/mol | [4] |

| Melting Point (Hydrochloride Salt) | 257–260 °C | [3][4] |

Extraction & Synthesis Workflow

The logical flow of isolating reserpic acid hydrochloride relies heavily on differential solubility and isoelectric partitioning. The diagram below illustrates the critical phases of the extraction workflow.

Workflow for the extraction and crystallization of reserpic acid hydrochloride.

Validated Experimental Protocol

This step-by-step methodology is adapted from standardized patent literature to ensure a high-yield recovery of the hydrochloride salt[3]. Every step is designed as a self-validating system to prevent downstream contamination.

Phase 1: Alkaline Hydrolysis

-

Preparation: Suspend 1 part by weight of reserpine and 0.1 part by weight of sodium carbonate (Na₂CO₃) in 50 parts by volume of absolute methanol[3].

-

Reaction: Reflux the suspension under continuous stirring for exactly 6 hours. This controlled alkaline environment cleaves the ester linkages at the C-18 position, yielding reserpic acid, 3,4,5-trimethoxybenzoic acid (TMBA), and methanol[1][5].

-

Filtration: Cool the mixture to room temperature and filter to remove unreacted particulates. Concentrate the filtrate in vacuo to approximately 15 parts by volume, then dilute with 50 parts by volume of distilled water[3].

Phase 2: Isoelectric Partitioning & TMBA Removal 4. Acidification: Carefully adjust the pH of the aqueous dilution to exactly 4.55 using dilute sulfuric acid[3]. Causality: At this specific pH, the amphoteric reserpic acid remains ionized in the aqueous phase, while the acidic TMBA byproduct is driven into an un-ionized state. 5. Extraction: Extract the solution multiple times with diethyl ether. Discard the ether phase (which now contains the TMBA) and retain the aqueous phase[3].

Phase 3: Reserpic Acid Isolation 6. Alkalization: Make the retained aqueous phase alkaline by adding concentrated ammonium hydroxide (NH₄OH)[3]. 7. Recovery: Extract the alkaline aqueous phase with chloroform (CHCl₃). Wash the chloroform extract with water until neutral, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude free reserpic acid[3]. 8. Validation Checkpoint: Dissolve a small fraction in methanol and warm gently; the formation of white crystals (MP 239–245 °C) confirms the successful isolation of the free base[3][4].

Phase 4: Hydrochloride Salt Crystallization 9. Salt Formation: Slurry 0.1 part by weight of the isolated free reserpic acid in 10 parts by volume of absolute methanol. Adjust the pH to 3.0–4.0 by adding drops of 1:1 Hydrochloric Acid (HCl)[3]. 10. Crystallization: Concentrate the resulting solution in vacuo to a small volume until white crystals begin to nucleate. Allow the mixture to stand for 15-30 minutes, then filter the crystals[3]. 11. Final Validation: Dry the crystals and determine the melting point. A sharp melting point of 257–260 °C validates the purity and successful formation of reserpic acid hydrochloride[3].

Troubleshooting Guides & FAQs

Q1: Why is my final yield of reserpic acid hydrochloride significantly lower than the theoretical maximum? A: Yield loss almost exclusively occurs during the biphasic extraction steps (Phase 2). Reserpic acid is an amphoteric molecule due to its basic indole nitrogen and acidic carboxyl group. If the initial acidification step deviates from pH 4.55 , the ionization state of reserpic acid shifts, causing it to inadvertently partition into the ether phase alongside TMBA[3]. Solution: Always use a calibrated digital pH meter rather than indicator paper for this critical step to prevent product loss.

Q2: How can I ensure the complete removal of 3,4,5-trimethoxybenzoic acid (TMBA) without sacrificing my target compound? A: TMBA is the primary hydrolytic byproduct of reserpine[1][5]. Its complete removal relies on exploiting strict solubility differences. At pH 4.55, TMBA is highly soluble in ether, while reserpic acid is retained in the aqueous phase[3]. If TMBA contamination persists in your final product (detectable via High-Performance Liquid Chromatography or a depressed melting range), perform a secondary or tertiary ether wash of the aqueous phase before proceeding to the ammonium hydroxide alkalization step.

Q3: My reserpic acid hydrochloride precipitated as an amorphous solid rather than distinct crystals. How do I correct the lattice formation? A: Crystallization of the hydrochloride salt requires precise control of the solvent environment. When free reserpic acid is slurried in methanol and treated with HCl, rapid evaporation, aggressive thermal shock, or the presence of excess water disrupts the crystal lattice formation, leading to an amorphous solid[3]. Solution: Redissolve the amorphous solid in a minimum volume of hot absolute methanol. Ensure the pH is strictly between 3 and 4, and concentrate in vacuo slowly at a controlled temperature to promote proper nucleation[3].

Q4: What indicates incomplete hydrolysis of the reserpine starting material? A: Incomplete hydrolysis leaves unreacted reserpine in the mixture, which will co-extract into the chloroform phase during Phase 3 due to its high lipophilicity. The most reliable self-validating checkpoint to detect this is the melting point of the final hydrochloride salt. Pure reserpic acid hydrochloride crystallizes as a hemihydrate and exhibits a sharp melting point of 257–260 °C [3][4]. A broad or depressed melting range immediately indicates incomplete ester cleavage or retained impurities[3][5]. If suspected, the initial reflux time should be extended beyond 6 hours, or the Na₂CO₃ concentration slightly increased.

References

-

DrugFuture. "Reserpic Acid." Available at:[Link]

- Schlittler, E. "US2824874A - Reserpic acid and derivatives." Google Patents.

Sources

Technical Support Center: Preventing Degradation of Reserpic Acid Hydrochloride During Long-Term Storage

Welcome to the technical support guide for Reserpic Acid Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your samples. As an indole alkaloid derivative, reserpic acid hydrochloride is susceptible to specific environmental factors that can compromise its chemical structure and potency over time. This guide provides in-depth, field-proven insights and validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of reserpic acid hydrochloride.

Q1: What are the primary causes of reserpic acid hydrochloride degradation? A1: The principal degradation pathways are hydrolysis, oxidation, and photodegradation.[1][2] The indole nucleus of the molecule is particularly vulnerable to oxidation, while the overall structure is sensitive to light and extremes in pH.[1]

Q2: What is the ideal temperature for long-term storage? A2: For long-term storage (months to years), reserpic acid hydrochloride solid powder should be stored at -20°C.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] Solutions should be stored at refrigerated (2-8°C) or, preferably, frozen (≤ -20°C) temperatures.[1] Higher temperatures significantly accelerate the rate of degradation.[1]

Q3: How critical is light protection? A3: Extremely critical. Reserpic acid is highly susceptible to photodegradation.[1] Exposure to UV light can cause significant degradation in a matter of hours.[1] Always store the solid compound and its solutions in the dark, using amber vials or by wrapping containers in aluminum foil.[1][4]

Q4: What is the optimal pH for storing solutions of reserpic acid hydrochloride? A4: Stability is generally higher in a slightly acidic to neutral environment. It is recommended to maintain the pH of aqueous solutions between 4 and 6 to minimize both acid- and base-catalyzed hydrolysis.[1]

Q5: Which solvents should I use for creating stock solutions? A5: Reserpic acid hydrochloride has limited solubility in water.[5] Organic solvents like DMSO, ethanol, or methanol are commonly used to prepare stock solutions.[1][3] When preparing aqueous buffers, first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer.[1] Always use high-purity, HPLC-grade solvents to prevent contaminants from catalyzing degradation.[1]

Visualizing the Degradation Process

Understanding the pathways through which degradation occurs is fundamental to preventing it. The following diagram illustrates the primary stress factors that impact the stability of reserpic acid hydrochloride.

Caption: Major degradation pathways of reserpic acid hydrochloride.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide addresses specific problems you may encounter, providing the causal logic and actionable solutions.

Issue 1: I am observing a progressive loss of compound potency or inconsistent experimental results over time.

-

Potential Cause: This is the most common symptom of chemical degradation due to improper storage.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: My reserpic acid hydrochloride solution has developed a yellow or brownish tint.

-

Potential Cause: Discoloration is a strong indicator of oxidative degradation or photodegradation.[1] The chromophores in the degradation products alter the solution's appearance.

-

Actionable Solutions:

-

Implement Inert Atmosphere: For stock solutions intended for long-term storage, purge the vial headspace with an inert gas like nitrogen or argon before sealing.[1] This displaces oxygen and prevents oxidation.

-

Enhance Light Protection: Ensure the solution is stored in a light-blocking (amber) container and kept in a dark location such as a freezer or a light-proof box.[1][4]

-

Consider Antioxidants: For specific formulations where it will not interfere with downstream applications, the addition of a compatible antioxidant can be considered. This requires validation to ensure no unwanted interactions occur.[1]

-

Issue 3: A precipitate has formed in my frozen stock solution after thawing.

-

Potential Cause: This is typically due to poor solubility or temperature fluctuations affecting the compound's ability to stay in solution.[1]

-

Actionable Solutions:

-

Verify Solvent Choice: Confirm that the solvent system is appropriate for the concentration of reserpic acid hydrochloride. A co-solvent system may be necessary to improve solubility.[1]

-

Control Thawing Process: Thaw the solution slowly and ensure it reaches room temperature with gentle vortexing to fully redissolve the compound before use. Avoid using high heat to expedite thawing.

-